CP-394531

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

CP-394531 is a synthetic compound with the Chemical Abstracts Service number 305822-63-3. It is recognized as a potent agonist of the glucocorticoid receptor, which plays a crucial role in regulating various physiological processes, including inflammation and metabolism. The compound exhibits steroid-like anti-inflammatory properties and has been studied for its potential applications in treating conditions associated with glucocorticoid resistance and obesity-related disorders .

This complex then influences gene expression related to inflammation and metabolism, demonstrating the compound's biological activity .

CP-394531 has shown significant biological activity in various studies. Its role as a glucocorticoid receptor agonist allows it to exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Additionally, it has been associated with anti-obesity activities, potentially influencing metabolic pathways that regulate fat storage and energy expenditure . The compound's ability to modulate immune responses further underscores its therapeutic potential.

The synthesis of CP-394531 involves several steps typical of organic synthesis methods used for creating glucocorticoid receptor agonists. While specific synthetic routes are proprietary or not widely published, general approaches may include:

- Starting Materials: Selection of appropriate steroidal precursors.

- Functionalization: Introduction of functional groups to enhance receptor binding affinity.

- Purification: Techniques such as chromatography to isolate the desired product.

These methods ensure that the final compound possesses the necessary structural features for biological activity .

Due to its pharmacological properties, CP-394531 has potential applications in:

- Anti-inflammatory Treatments: As a glucocorticoid receptor agonist, it may be used in therapies for chronic inflammatory conditions such as arthritis.

- Obesity Management: Its anti-obesity activity suggests possible use in weight management strategies.

- Endocrine Disorders: The compound may help manage conditions related to glucocorticoid resistance, often seen in metabolic syndromes .

Interaction studies of CP-394531 focus on its binding affinity and efficacy at the glucocorticoid receptor compared to other known agonists. These studies typically employ techniques such as radiolabeled ligand binding assays and reporter gene assays to evaluate:

- Binding Affinity: How strongly CP-394531 binds to the glucocorticoid receptor.

- Efficacy: The extent to which it activates downstream signaling pathways.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound in clinical settings .

Several compounds share structural or functional similarities with CP-394531, particularly within the class of glucocorticoid receptor agonists. A comparison highlights CP-394531's unique properties:

| Compound Name | Type | Biological Activity | Unique Features |

|---|---|---|---|

| Dexamethasone | Synthetic Glucocorticoid | Strong anti-inflammatory effects | Long half-life |

| Prednisolone | Synthetic Glucocorticoid | Anti-inflammatory and immunosuppressive | Less potent than CP-394531 |

| Mifepristone | Antiprogestin | Glucocorticoid antagonist | Unique role in reproductive health |

CP-394531 stands out due to its selective action on the glucocorticoid receptor with potential dual benefits for inflammation and obesity management .

Rational Design Strategy Using 3D Pharmacophore Modeling

The discovery of CP-394531 emerged from a sophisticated computer-assisted drug design approach that specifically targeted the glucocorticoid receptor [1]. The rational design strategy employed 3D pharmacophore modeling as a fundamental tool to create nonsteroidal templates for the glucocorticoid receptor that incorporated an element of pseudo-C2 symmetry [1]. This approach represented a significant departure from traditional steroidal glucocorticoid receptor ligands.

The pharmacophore modeling process utilized advanced computational techniques to map the three-dimensional binding requirements of the glucocorticoid receptor [2]. These models provide an accurate and minimal tridimensional abstraction of intermolecular interactions between chemical structures, typically derived from ligand-target complexes or target structures [2]. The modeling approach identified key pharmacophoric features necessary for binding affinity and selectivity, including hydrogen bond donor and acceptor sites, hydrophobic regions, and aromatic interaction zones.

The design process incorporated both static and dynamic pharmacophore considerations. Static pharmacophores were built upon crystallographic structures, while dynamic pharmacophores utilized molecular dynamics simulations to account for the flexible nature of both ligands and the target protein [2]. This dual approach ensured that the designed compounds would maintain binding affinity across different conformational states of the receptor.

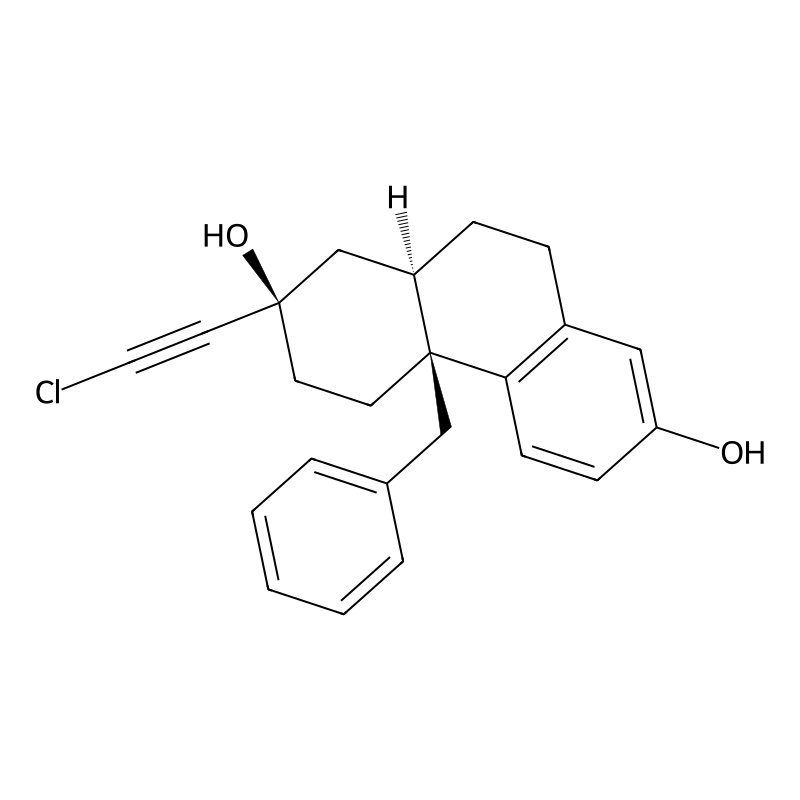

The 3D pharmacophore modeling revealed critical binding features that were subsequently translated into the chemical structure of CP-394531. The phenanthrene-2,7-diol core structure with molecular formula C23H23ClO2 and molecular weight of 366.9 g/mol was identified as optimal for glucocorticoid receptor binding [3] [4]. The compound's systematic name, (2R,4aS,10aR)-4a-benzyl-2-(chloroethynyl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-2,7-diol, reflects the precise stereochemical requirements determined through the modeling process [4].

Computer-Assisted Template Optimization

The computer-assisted optimization process for CP-394531 involved iterative refinement of the initial pharmacophore design [1]. The pseudo-C2 symmetry element incorporated into the template design proved particularly valuable, as it allowed for rapid improvements in glucocorticoid receptor activity through systematic structural modifications [1].

Interestingly, the optimization process revealed an unexpected stereochemical preference. The enantiomer of the initial design (1Ra) showed the desired ligand binding to the glucocorticoid receptor, rather than the originally designed molecule (1S) [1]. This discovery highlights the importance of comprehensive stereochemical evaluation in computer-assisted drug design and demonstrates how computational predictions must be validated through empirical testing.

The template optimization utilized Structure-Activity Relationship studies to systematically evaluate different substituent patterns on the phenanthrene core. The optimization process examined various functional groups at different positions, ultimately identifying the optimal combination of benzyl and chloroethynyl substituents that conferred both high binding affinity and selectivity for the glucocorticoid receptor [5].

The computer-assisted approach incorporated multiple computational methods, including molecular docking studies, free energy perturbation calculations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions [6]. These methods collectively guided the optimization process toward compounds with improved pharmaceutical properties while maintaining target selectivity.

High-throughput screening methodologies were integrated with the computational design process. Large compound libraries were virtually screened using the refined pharmacophore models, enabling the identification of promising structural modifications [6]. This approach significantly accelerated the optimization timeline compared to traditional medicinal chemistry approaches.

Key Synthetic Pathways and Reaction Mechanisms

The synthesis of CP-394531 requires sophisticated organic synthetic methodology to construct the complex phenanthrene-based architecture with precise stereochemical control. While specific synthetic details for CP-394531 are proprietary, the general synthetic approaches for related phenanthrene derivatives provide insight into the likely methodologies employed.

The construction of phenanthrene derivatives typically employs classical synthetic methods including Haworth synthesis, Bardhan-Sengupta synthesis, and Pschorr synthesis [7] [8]. The Haworth synthesis involves Friedel-Crafts acylation reactions followed by cyclization and reduction steps. The Bardhan-Sengupta approach utilizes Grignard reagent chemistry for ring construction, while the Pschorr synthesis employs diazotization and cyclization reactions [7].

Modern synthetic approaches for phenanthrene derivatives have incorporated palladium-catalyzed cross-coupling reactions, which offer improved regioselectivity and milder reaction conditions [9]. These methods typically involve coupling of appropriately substituted aryl halides with boronic acids or other organometallic reagents, followed by cyclization reactions to form the fused ring system.

The introduction of the chloroethynyl substituent in CP-394531 likely involves acetylide chemistry. Standard methods for introducing acetylenic groups include alkylation of terminal acetylides with appropriate electrophiles or coupling reactions using palladium catalysis [10]. The chlorination of the acetylenic group can be achieved through halogenation reactions using chlorinating agents such as N-chlorosuccinimide or molecular chlorine under controlled conditions.

The benzyl substituent introduction typically employs Friedel-Crafts alkylation or related electrophilic aromatic substitution reactions. Alternative approaches include cross-coupling methodologies such as Suzuki or Stille reactions, which offer greater control over regioselectivity and functional group tolerance [9].

Stereochemical control in the synthesis represents a significant challenge, given the multiple chiral centers present in the CP-394531 structure. Asymmetric synthesis methods, including the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolution techniques, are likely employed to achieve the required stereochemical purity [10].

The synthesis of the phenanthrene-2,7-diol functionality requires careful protection and deprotection strategies to maintain selectivity during the multi-step synthesis. Phenolic protecting groups such as methyl ethers or acetates are commonly employed, with subsequent deprotection using reagents like boron tribromide or aluminum chloride [9].

Purification Techniques and Yield Optimization

The purification of CP-394531 and related phenanthrene derivatives requires specialized techniques due to their structural complexity and the need for high purity in pharmaceutical applications. Standard organic purification methods are adapted and optimized for these specific structural features.

Column chromatography represents the primary purification method for phenanthrene derivatives [11]. Silica gel chromatography with carefully optimized solvent systems provides effective separation of the target compound from synthetic impurities and byproducts. The choice of stationary phase is critical, with silica-alumina combinations often providing superior separation compared to silica alone [11].

For polycyclic aromatic compounds like CP-394531, gradient elution systems using petroleum ether and dichloromethane mixtures have proven particularly effective [11]. The optimization of solvent ratios and elution volumes is essential for achieving both high recovery yields and acceptable purity levels. Typical solvent systems progress from low polarity mixtures (petroleum ether:dichloromethane 95:5) to higher polarity systems (petroleum ether:dichloromethane 80:20) to ensure complete elution of the target compound.

Recrystallization techniques play a crucial role in achieving the high purity standards required for pharmaceutical compounds [12]. The selection of appropriate recrystallization solvents involves systematic screening to identify systems that provide good solubility at elevated temperatures while maintaining low solubility at room temperature. Common recrystallization solvents for phenanthrene derivatives include glacial acetic acid, ethanol-water mixtures, and aromatic solvents such as toluene [13].

Advanced purification techniques may include preparative high-performance liquid chromatography for final purification steps. This method provides exceptional resolution and is particularly valuable for separating stereoisomers or closely related structural analogs [10].

Yield optimization in the synthesis of CP-394531 involves careful optimization of reaction conditions for each synthetic step. Key parameters include reaction temperature, reaction time, catalyst loading, and solvent selection. For example, in phenanthrene synthesis via photocyclization reactions, yields can be optimized from 51% to 83% through careful control of reaction conditions, including light intensity, reaction time, and the use of appropriate oxidizing agents [14].

The use of microwave-assisted synthesis has shown promise for improving yields and reducing reaction times in phenanthrene synthesis. Reaction times can be reduced from hours to minutes while maintaining or improving yields, as demonstrated in related synthetic work where yields improved from 49% under conventional heating to 82% under microwave conditions [15].

Protective atmosphere techniques, including the use of inert gases such as nitrogen or argon, are essential for preventing oxidation and other side reactions during synthesis and purification. This is particularly important for compounds containing reactive functional groups such as the chloroethynyl moiety in CP-394531 [10].

Process analytical technology methods, including in-line monitoring techniques, enable real-time optimization of both synthetic and purification processes. These methods allow for rapid adjustment of conditions to maximize yield and purity while minimizing byproduct formation and processing time [10].

The phenolic functionality in CP-394531 plays a critical role in glucocorticoid receptor binding and selectivity [1] [2]. The compound features two strategically positioned phenolic hydroxyl groups at the C2 and C7 positions of the phenanthrene backbone, which are essential for high-affinity binding to the glucocorticoid receptor ligand-binding domain [1].

These dihydroxy groups function as critical hydrogen bond donors and acceptors in the receptor-ligand interaction [1]. Molecular docking studies have demonstrated that the phenolic hydroxyl groups form essential hydrogen bonds with specific amino acid residues within the GR ligand-binding pocket, contributing significantly to the compound's remarkable binding affinity of Ki = 0.1 nM [3] [4]. The positioning of these hydroxyl groups is optimized for interaction with the receptor's binding site architecture, distinguishing CP-394531 from other steroid receptor ligands [1].

Structure-activity relationship studies around the phenolic functionality revealed that modification or removal of these hydroxyl groups dramatically reduces binding affinity and receptor selectivity [5] [6] [7]. The phenolic groups contribute not only to binding affinity but also to the compound's antagonistic profile, as they help stabilize a receptor conformation that prevents effective transcriptional activation [3].

The phenolic functionality also influences the compound's selectivity profile. While CP-394531 demonstrates extraordinary selectivity for the glucocorticoid receptor over other nuclear hormone receptors such as progesterone receptor, mineralocorticoid receptor, androgen receptor, and estrogen receptor (>10,000-fold selectivity) [2] [8], this selectivity is largely attributed to the specific spatial arrangement and chemical properties of the phenolic hydroxyl groups [1].

Impact of Chloroethynyl Substitution on Selectivity

The chloroethynyl substitution at the C2 position represents a key structural modification that significantly enhances CP-394531's receptor binding specificity and selectivity [1] [2]. This unique functional group, positioned strategically on the phenanthrene backbone, contributes to the compound's exceptional selectivity for the glucocorticoid receptor over other steroid hormone receptors [1].

The chloroethynyl group provides several advantages in terms of receptor selectivity. First, its linear geometry and electronegativity create specific steric and electronic interactions within the GR binding pocket that are not favorable for other nuclear hormone receptors [1]. The chlorine atom's size and electronegativity contribute to selective binding through halogen bonding interactions and favorable electrostatic contacts with specific residues in the GR ligand-binding domain [2].

Comparative studies with analogs lacking the chloroethynyl substitution demonstrate that this group is essential for maintaining the compound's high selectivity profile [5] [7]. The chloroethynyl moiety also contributes to the compound's antagonistic activity by promoting a receptor conformation that is incompatible with coactivator recruitment and transcriptional activation [1].

The impact of the chloroethynyl substitution extends beyond binding affinity to influence the compound's pharmacokinetic properties. This substitution enhances metabolic stability by providing resistance to phase II conjugation reactions, particularly glucuronidation and sulfation, which commonly occur at phenolic positions [5] [6] [7]. This metabolic protection was a primary design consideration in the development of CP-394531 and its analogs [7].

Furthermore, the chloroethynyl group contributes to the compound's selectivity through its influence on the overall molecular shape and electrostatic distribution. Molecular modeling studies have shown that this substitution creates a unique binding mode that maximizes favorable interactions with the GR while minimizing cross-reactivity with other nuclear hormone receptors [1] [2].

Benzyl Group Modifications and Pharmacokinetic Effects

The benzyl group attached at the C4a position of CP-394531 serves multiple functions in optimizing the compound's pharmacokinetic profile and overall drug-like properties [1] [2]. This structural feature significantly enhances lipid solubility and membrane permeability, which are crucial for the compound's bioavailability and tissue distribution [1].

The benzyl moiety contributes to CP-394531's favorable lipophilicity profile, with a calculated LogP of 4.549 [9]. This lipophilicity enhancement is essential for adequate membrane penetration and cellular uptake, allowing the compound to effectively reach its intracellular target, the glucocorticoid receptor [1]. The benzyl group's aromatic character and hydrophobic nature facilitate passage through lipid bilayers while maintaining sufficient aqueous solubility for formulation and distribution [2].

Structure-activity relationship studies examining benzyl group modifications have revealed that this substituent is critical for maintaining the compound's binding affinity and selectivity [1]. The benzyl group occupies a hydrophobic pocket within the GR ligand-binding domain, contributing to the overall binding energy through van der Waals interactions and hydrophobic contacts [2]. Modifications to the benzyl group, including substitutions on the aromatic ring or changes in the linker length, generally result in reduced binding affinity and altered selectivity profiles [1].

The benzyl substitution also influences the compound's metabolic stability and clearance pathways. Unlike the phenolic hydroxyl groups, which are susceptible to phase II conjugation reactions, the benzyl group provides metabolic stability while contributing to the compound's overall pharmacokinetic properties [1]. This stability is particularly important for maintaining consistent receptor occupancy and biological activity [2].

The positioning of the benzyl group at C4a creates a specific three-dimensional molecular architecture that is optimal for receptor binding [1]. This substitution pattern, combined with the compound's stereochemistry, defines the bioactive conformation and distinguishes CP-394531 from other glucocorticoid receptor ligands [2]. The benzyl group's orientation and flexibility within the receptor binding pocket have been characterized through crystallographic and molecular modeling studies [1].

Comparative Analysis with CP-409069 Analog

CP-409069 represents a closely related analog of CP-394531 that differs primarily in the substitution at the C2 position, featuring a propynyl group instead of the chloroethynyl moiety [10] [11] [7]. This structural modification provides valuable insights into the structure-activity relationships governing glucocorticoid receptor antagonist activity and selectivity [5] [6] [7].

Both compounds share the same phenanthrene backbone with benzyl substitution at C4a and dihydroxy functionality at C2 and C7 positions [10] [11]. However, the key difference lies in the alkynyl substitution: CP-394531 features a chloroethynyl group (C≡C-Cl) while CP-409069 contains a propynyl group (C≡C-CH3) [7]. This modification results in distinct molecular weights (366.88 g/mol for CP-394531 versus 334.45 g/mol for CP-409069) and different physicochemical properties [10].

Both compounds demonstrate exceptional binding affinity for the glucocorticoid receptor, with Ki values in the 0.1-1.0 nM range [3] [10] [7]. They also exhibit similar selectivity profiles, showing greater than 10,000-fold selectivity for GR over other nuclear hormone receptors including progesterone, mineralocorticoid, androgen, and estrogen receptors [10] [8]. This remarkable selectivity indicates that the core phenanthrene structure with appropriate substitutions is the primary determinant of receptor specificity [7].

The pharmacokinetic profiles of these compounds show important differences. CP-394531's chloroethynyl substitution provides enhanced membrane permeability and metabolic stability compared to CP-409069's propynyl group [1] [7]. The chlorine atom in CP-394531 contributes to improved metabolic resistance, particularly against phase II conjugation reactions that commonly inactivate phenolic compounds [5] [7]. This metabolic advantage was a key consideration in the structure-activity relationship studies that led to CP-394531's development [7].

Both compounds were developed as potential therapeutic agents for glucocorticoid-related disorders, including diabetes mellitus and obesity [10] [7] [12]. However, both programs were ultimately discontinued at the preclinical stage [12]. The development of these compounds provided crucial insights into non-steroidal glucocorticoid receptor antagonist design and established important structure-activity relationships for this class of compounds [5] [6] [7].